molecular formula C7H16O2Si B1346783 Diethoxy(methyl)vinylsilane CAS No. 5507-44-8

Diethoxy(methyl)vinylsilane

Cat. No.: B1346783
CAS No.: 5507-44-8
M. Wt: 160.29 g/mol
InChI Key: MBGQQKKTDDNCSG-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxy(methyl)vinylsilane can be synthesized through the reaction of vinyl chloride with diethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, diethoxymethylvinylsilane is produced using a continuous flow process. This method involves the gradual addition of reactants to a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any impurities .

Comparison with Similar Compounds

Properties

IUPAC Name

ethenyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGQQKKTDDNCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863553
Record name Ethenyl(diethoxy)methylsilane
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Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5507-44-8
Record name Vinylmethyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5507-44-8
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Record name Diethoxy(methyl)vinylsilane
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Record name Vinylmethyldiethoxysilane
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Record name Silane, ethenyldiethoxymethyl-
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Record name Diethoxy(methyl)(vinyl)silane
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Record name DIETHOXY(METHYL)VINYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethoxymethylvinylsilane impact the properties of silica matrices used for incorporating organic dyes?

A1: Diethoxymethylvinylsilane (DEMVS) acts as a gel modifier when combined with tetraethoxysilane (TEOS) during the formation of silica matrices. This modification influences several key properties:

  • Improved dye incorporation: While high concentrations of DEMVS can hinder dye incorporation, carefully controlled ratios of DEMVS to TEOS can enhance the solubility of specific dyes. For example, the functionalized dye 0-4-methylcoumarinyl-N-[3-(triethoxysilyl)-propyl] carbamate showed improved solubility in highly modified DEMVS-TEOS matrices. []
  • Enhanced thermal stability: Doped matrices synthesized with DEMVS exhibit improved thermal stability of the incorporated dyes compared to pure TEOS matrices. This effect was observed with the dye oxazine 725. []
  • Prevention of cracking: Adding DEMVS to TEOS helps prevent cracking during the drying process of the gel, particularly at DEMVS-TEOS molar ratios greater than 2.750. []

Q2: What are the limitations of using Diethoxymethylvinylsilane in creating dye-doped silica matrices?

A2: While DEMVS offers benefits, there are limitations to consider:

  • Dye incorporation: High DEMVS-TEOS ratios can hinder the incorporation of some dyes into the matrix, making it crucial to optimize the ratio for each specific dye. []

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